molecular formula C14H11ClINO2 B13025035 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide

Katalognummer: B13025035
Molekulargewicht: 387.60 g/mol
InChI-Schlüssel: IZHXSPYHMSCTQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is an organic compound that features both chlorobenzyl and iodobenzoic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide typically involves a multi-step process. One common method is the Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with 3-iodobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or benzene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-((4-Chlorobenzyl)oxy)-3-iodobenzoic acid, while substitution reactions can produce various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is unique due to the presence of both chlorobenzyl and iodobenzoic acid moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.

Eigenschaften

Molekularformel

C14H11ClINO2

Molekulargewicht

387.60 g/mol

IUPAC-Name

4-[(4-chlorophenyl)methoxy]-3-iodobenzamide

InChI

InChI=1S/C14H11ClINO2/c15-11-4-1-9(2-5-11)8-19-13-6-3-10(14(17)18)7-12(13)16/h1-7H,8H2,(H2,17,18)

InChI-Schlüssel

IZHXSPYHMSCTQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.